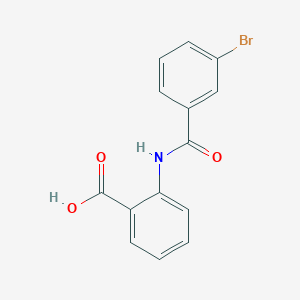
2-(3-Bromobenzamido)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromobenzamido)benzoic acid is a chemical compound with the CAS Number: 404376-07-4 . It has a molecular weight of 320.14 . The IUPAC name for this compound is 2-[(3-bromobenzoyl)amino]benzoic acid . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of benzamides, which includes compounds like this compound, can be achieved through the direct condensation of benzoic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H10BrNO3/c15-10-5-3-4-9(8-10)13(17)16-12-7-2-1-6-11(12)14(18)19/h1-8H,(H,16,17)(H,18,19) . This code provides a standard way to encode the compound’s molecular structure and formula.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
2-(3-Bromobenzamido)benzoic acid is a versatile compound used in the synthesis of a variety of chemical structures due to its reactive bromo and amido functional groups. It serves as a precursor in the copper-catalyzed formation of benzisothiazol-3(2H)-one derivatives, demonstrating a facile approach to these compounds through a tandem reaction involving S-C and S-N bond formation in water, showcasing its utility in green chemistry applications (Wang, Chen, Deng, & Xi, 2012). Furthermore, its structural versatility allows for the creation of pyrrole and pyrrolidine compounds, which have shown significant biological activities. These derivatives have been synthesized through condensation and cyclocondensation reactions, demonstrating the compound's role in generating pharmacologically active molecules (Mehta, 2013).
Biological and Pharmacological Properties
The benzoic acid derivatives, including those related to this compound, are recognized for their antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. These compounds are integral to human health, with applications ranging from dietary supplements to therapeutic agents. Their lipophilization, through the introduction of aliphatic chains, is a strategy to enhance hydrophobicity and improve biological activity, illustrating the compound's potential in drug design and development (Oliveira, Gaspar, Gomes, Low, Borges, & Cagide, 2018).
Environmental and Analytical Applications
This compound derivatives are utilized in environmental science, particularly in the study of benzoic acid and its derivatives' distribution in the environment. These studies provide critical insights into human exposure, metabolism, and the toxicological profile of these compounds. The comprehensive understanding of their environmental impact and health implications demonstrates the compound's significance beyond synthetic chemistry (del Olmo, Calzada, & Nuñez, 2017).
Catalysis and Material Science
The catalytic properties of this compound derivatives facilitate innovative synthetic methodologies, including the nickel-catalyzed electrocarboxylation of aromatic halides. This process highlights the activation of carbon dioxide and the formation of valuable carboxylic acids, contributing to the development of sustainable and efficient catalytic systems (Amatore & Jutand, 1991).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves or eye protection .
Wirkmechanismus
Target of Action
Benzoic acid derivatives are known to interact with various biological targets, including enzymes and receptors, influencing their function .
Mode of Action
Benzoic acid derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Benzoic acid derivatives are known to influence various biochemical pathways, including those involved in metabolism and signal transduction .
Pharmacokinetics
Benzoic acid derivatives are generally well-absorbed and widely distributed in the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Benzoic acid derivatives are known to exert various biological effects, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of benzoic acid derivatives .
Eigenschaften
IUPAC Name |
2-[(3-bromobenzoyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO3/c15-10-5-3-4-9(8-10)13(17)16-12-7-2-1-6-11(12)14(18)19/h1-8H,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBKINCNCAVQLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(3-methylphenyl)propanamide](/img/structure/B2745350.png)

![N-Methyl-N-[(1-methylpyrazol-4-yl)methyl]sulfamoyl fluoride](/img/structure/B2745353.png)

![[Ru(bpm)3][Cl]2, AldrichCPR](/img/structure/B2745356.png)



![N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2745363.png)
![N-(4-acetamidophenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2745366.png)


